molecular formula C16H22N2O6 B13656696 Tyr-pro acetate

Tyr-pro acetate

Cat. No.: B13656696
M. Wt: 338.36 g/mol
InChI Key: FMYVLDFNFMZANZ-FXMYHANSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tyr-Pro Acetate is a high-purity synthetic dipeptide offered for research applications. The Tyr-Pro structure is a subject of scientific interest due to its potential bioactive properties. Research indicates that the dipeptide exhibits anti-inflammatory and analgesic effects in model systems, showing potential for wound and burn healing research by promoting tissue regeneration . Independent studies have identified its cyclic form, cyclo(L-Pro-L-Tyr), as a metabolite produced by certain skin commensal bacteria and other microorganisms . This cyclic dipeptide has been reported to function as a competitive inhibitor of tyrosinase, the key enzyme in melanin biosynthesis, suggesting potential research applications in studies related to skin hyperpigmentation . Furthermore, investigations into cyclo(L-Pro-L-Tyr) have demonstrated potent antifungal activity, with a proposed mechanism of action involving the disruption of plasma membrane integrity in target fungi, leading to oxidative stress and increased membrane fluidity . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H22N2O6

Molecular Weight

338.36 g/mol

IUPAC Name

acetic acid;(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C14H18N2O4.C2H4O2/c15-11(8-9-3-5-10(17)6-4-9)13(18)16-7-1-2-12(16)14(19)20;1-2(3)4/h3-6,11-12,17H,1-2,7-8,15H2,(H,19,20);1H3,(H,3,4)/t11-,12-;/m0./s1

InChI Key

FMYVLDFNFMZANZ-FXMYHANSSA-N

Isomeric SMILES

CC(=O)O.C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)O

Canonical SMILES

CC(=O)O.C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)O

Origin of Product

United States

Ii. Advanced Synthetic Methodologies and Derivatization

Strategies for the Chemical Synthesis of Tyrosine-Proline Dipeptide Constructs

The creation of the peptide bond between tyrosine and proline is a cornerstone of synthesizing Tyr-pro acetate (B1210297). The choice of synthetic strategy significantly impacts the efficiency and outcome of the process.

Solid-Phase Peptide Synthesis (SPPS) is a widely utilized method for creating peptides, and it has been adapted for the production of Tyr-pro acetate. google.comnih.gov This technique involves anchoring the initial amino acid to a solid resin support and sequentially adding subsequent amino acids. peptide.com The use of a solid support simplifies the purification process as excess reagents and byproducts can be washed away after each step. mdpi.com

For the synthesis of this compound, specific resins and protecting groups are employed. The choice of resin, such as a chlorotrityl resin or a Rink acid resin, is crucial for the successful cleavage of the final peptide. google.com Protecting groups, like Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl), are used to prevent unwanted side reactions at the reactive amino and side-chain groups of tyrosine and proline. google.compeptide.com The coupling of the amino acids is typically facilitated by a coupling reagent, such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU). google.com

A significant challenge in the SPPS of sequences containing proline is the potential for diketopiperazine formation, a side reaction that can reduce the yield of the desired linear peptide. nih.gov The use of "safety-catch" linkers, which are stable under the standard deprotection conditions but can be cleaved by a specific chemical reaction at the end of the synthesis, can help to mitigate this issue. nih.govmdpi.com

Solution-phase peptide synthesis offers an alternative to SPPS and is particularly useful for large-scale production. In this method, the peptide is synthesized in a homogenous solution, which allows for easier monitoring and purification of intermediates. google.commdpi.com The synthesis typically involves the coupling of protected amino acid fragments to build the desired peptide chain. google.com

The synthesis of this compound in solution would involve the coupling of a protected tyrosine derivative with a protected proline derivative. The carboxyl group of one amino acid is activated, often using a carbodiimide (B86325) reagent, to facilitate the formation of the peptide bond with the amino group of the other amino acid. whiterose.ac.uk Following the coupling reaction, the protecting groups are removed to yield the final dipeptide. A key advantage of solution-phase synthesis is the ability to purify intermediates at each stage, potentially leading to a higher purity final product. whiterose.ac.uk However, this method can be more time-consuming and labor-intensive compared to SPPS due to the need for isolation and purification of intermediates. mdpi.com

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical methods to produce peptides. nih.govresearchgate.net This approach offers several advantages, including mild reaction conditions, high stereoselectivity, and the potential to avoid the use of protecting groups. researchgate.net

For the synthesis of Tyr-pro dipeptides, enzymes such as proteases can be used to catalyze the formation of the peptide bond. nih.gov For instance, a protease could be used to couple a tyrosine ester with proline. In one study, various D-amino acid-containing dipeptides, including D-Tyr-D-Pro and D-Tyr-L-Pro, were successfully synthesized using adenylation domains from nonribosomal peptide synthetases. asm.org This method demonstrated the potential for producing different stereoisomers of the Tyr-pro dipeptide. asm.org The efficiency of the enzymatic reaction can be influenced by factors such as the choice of enzyme, substrate concentrations, and reaction conditions like pH and temperature. nih.gov

Synthesis MethodKey FeaturesAdvantagesDisadvantages
Solid-Phase Peptide Synthesis (SPPS) Peptide is assembled on a solid resin support.Simplified purification, potential for automation. peptide.commdpi.comPotential for side reactions like diketopiperazine formation. nih.gov
Solution-Phase Peptide Synthesis Peptide is synthesized in a homogenous solution.Easier monitoring and purification of intermediates, suitable for large-scale production. google.comwhiterose.ac.ukMore time-consuming and labor-intensive due to intermediate isolation. mdpi.com
Chemoenzymatic Synthesis Utilizes enzymes to catalyze peptide bond formation.Mild reaction conditions, high stereoselectivity, reduced need for protecting groups. nih.govresearchgate.netOptimization of enzymatic conditions can be challenging. nih.gov

Solution-Phase Peptide Synthesis Methodologies for this compound Production

Optimized Acetate Counterion Formation and Isolation Techniques

Following the synthesis of the Tyr-pro dipeptide, the formation of the acetate salt and its subsequent isolation are critical steps. Peptides synthesized via SPPS are often cleaved from the resin using trifluoroacetic acid (TFA), resulting in a TFA salt. genscript.commdpi.com However, for many biological applications, the acetate salt is preferred. mdpi.com

The exchange of the trifluoroacetate (B77799) counterion for acetate is typically achieved through a process called ion exchange chromatography or solid-phase extraction (SPE). mdpi.compolypeptide.com In this technique, the peptide-TFA salt is dissolved in a solution containing acetic acid and passed through a chromatography column. mdpi.com The trifluoroacetate ions are replaced by acetate ions, and the resulting this compound can be eluted from the column. polypeptide.com The purity of the final product is often assessed using High-Performance Liquid Chromatography (HPLC). polypeptide.com

Lyophilization, or freeze-drying, is the most common method for isolating the solid peptide acetate from the solution. polypeptide.com This process involves freezing the peptide solution and then reducing the surrounding pressure to allow the frozen water to sublimate directly from the solid phase to the gas phase. This technique yields a dry, stable powder of the this compound. polypeptide.com The lyophilization step also helps in controlling the water content and residual solvents in the final product. polypeptide.com

Stereochemical Control and Diastereomer Resolution in this compound Synthesis

The stereochemistry of the amino acid residues in a peptide is crucial for its biological activity. nih.gov Tyrosine and proline both have chiral centers, meaning that different stereoisomers (enantiomers and diastereomers) of the Tyr-pro dipeptide can exist. Controlling the stereochemistry during synthesis is therefore of paramount importance.

In chemical synthesis, the use of enantiomerically pure starting materials (L- or D-amino acids) is the primary method for ensuring the desired stereochemistry of the final peptide. wiley-vch.de However, racemization, the conversion of a pure enantiomer into a mixture of enantiomers, can sometimes occur during the activation and coupling steps of peptide synthesis. acs.org Careful selection of coupling reagents and reaction conditions can help to minimize racemization. acs.org

If a mixture of diastereomers is formed during the synthesis, they must be separated. This process is known as diastereomer resolution. nih.govacs.org Chromatographic techniques, such as chiral chromatography, are often employed for this purpose. gcms.cz These methods use a chiral stationary phase that interacts differently with the different diastereomers, allowing for their separation. gcms.cz The absolute configuration of the separated diastereomers can then be determined using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. nih.govacs.org

In a study on the stereoisomers of endomorphin-2 (H-Tyr-Pro-Phe-Phe-NH2), all sixteen possible stereoisomers were synthesized using Fmoc-SPPS. The study found that the natural L-configuration of the amino acids was the most suitable for binding to the μ-opioid receptor, highlighting the importance of stereochemistry for biological activity. researchgate.net

Design and Synthesis of Tyr-Pro Analogs for Structure-Activity Relationship Studies

To understand how the structure of the Tyr-pro dipeptide relates to its activity, researchers design and synthesize analogs with specific modifications. These Structure-Activity Relationship (SAR) studies provide valuable insights into the key structural features required for biological function. nih.govmdpi.com

Modifications can be made to various parts of the Tyr-pro molecule. For example, the amino acid residues themselves can be substituted. In one study, analogs of tryprostatin A, which contains a Tyr-pro diketopiperazine core, were synthesized with different L-amino acids in place of L-proline. nih.gov The results showed that the L-Tyr-L-Pro configuration was essential for its activity. nih.gov

Other modifications can include:

Substitution at the aromatic ring of tyrosine: Introducing different functional groups to the phenyl ring of tyrosine can alter its electronic properties and steric bulk.

Alkylation of the indole (B1671886) nitrogen (if tryptophan were present instead of tyrosine): This modification can impact the hydrogen bonding capabilities of the molecule. nih.gov

Substitution at the C-terminus: The C-terminal carboxyl group can be modified to an amide or other functional groups. researchgate.net

Incorporation of D-amino acids: As discussed previously, replacing L-amino acids with their D-counterparts can significantly affect the peptide's conformation and biological activity. researchgate.net

Iii. High Resolution Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are invaluable for probing the conformational landscape of Tyr-Pro acetate (B1210297). Techniques such as Nuclear Magnetic Resonance (NMR), Vibrational Spectroscopy (Infrared and Raman), and Circular Dichroism (CD) provide complementary information on the structural features of the dipeptide.

High-resolution NMR spectroscopy is a powerful, non-destructive technique for determining the structure and dynamics of molecules like Tyr-Pro acetate at the atomic level. mit.edu It provides detailed information about the chemical environment, internuclear distances, and molecular motions of the dipeptide in both solution and solid phases. mit.edu

In the solid state , NMR spectroscopy can distinguish between different crystalline forms (polymorphs) by detecting subtle changes in the local chemical environment of the nuclei. researchgate.net Solid-state NMR (ssNMR) is particularly useful for characterizing pharmaceutical compounds, especially when single crystals suitable for X-ray diffraction are unavailable. researchgate.net Techniques such as high-speed magic angle spinning and multidimensional correlation spectroscopy enhance spectral resolution, allowing for the differentiation of numerous distinct chemical sites within a complex material. mit.edu For instance, in studies of proteins, ssNMR has been shown to be sensitive to structural heterogeneity and can probe the 3D arrangement of atoms. researchgate.net The chemical shifts observed in an NMR spectrum are highly sensitive to short-range changes in crystal structure and variations in the atomic environment of a molecule. researchgate.net

In solution , NMR provides insights into the conformational preferences of this compound. The analysis of chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) data allows for the determination of torsion angles and the relative orientation of the tyrosine and proline residues. Different solvents can influence the conformational equilibrium, and NMR is adept at characterizing these solvent-dependent structural changes. While direct high-resolution NMR data for this compound is not extensively detailed in the public literature, the principles of peptide NMR analysis are well-established. For example, in studies of other peptides, distinct chemical shifts are observed for different molecules in an asymmetric unit, which can differ substantially from the shifts seen in solution. nih.gov

Table 1: Representative NMR Observables and Their Structural Interpretations

NMR Parameter Information Provided
Chemical Shifts (δ) Electronic environment of nuclei (¹H, ¹³C, ¹⁵N), sensitive to conformation and intermolecular interactions.
Coupling Constants (J) Through-bond connectivity and dihedral angles (e.g., Karplus relationship).
Nuclear Overhauser Effect (NOE) Through-space proximity of nuclei (< 5 Å), crucial for determining 3D structure.
Relaxation Times (T1, T2) Molecular dynamics and tumbling rates in solution.

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a sensitive probe for the conformational states of peptides. edinst.comnih.gov These methods measure the vibrational modes of molecules, which are intrinsic to their structure and bonding. nih.gov

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational energy levels. edinst.com It is particularly sensitive to polar functional groups and provides information on the peptide backbone conformation through the analysis of characteristic amide bands (Amide I, II, and III). acs.org The frequency of the Amide I band (primarily C=O stretching), for example, is highly sensitive to the secondary structure of the peptide.

Raman spectroscopy , on the other hand, involves the inelastic scattering of light. edinst.com While IR spectroscopy depends on a change in the dipole moment during a vibration, Raman activity requires a change in the molecule's polarizability. edinst.com This makes the two techniques complementary. edinst.comnih.gov Raman spectroscopy is particularly effective for studying non-polar moieties and can provide detailed information about the side chains of amino acids and the disulfide bonds in proteins. nih.gov

Table 2: Key Vibrational Bands for Peptide Conformational Analysis

Vibrational Mode Approximate Frequency Range (cm⁻¹) Description
Amide I 1600-1700 Primarily C=O stretching; highly sensitive to secondary structure.
Amide II 1480-1580 N-H bending and C-N stretching.
Amide III 1220-1320 C-N stretching and N-H bending.
Tyrosine Ring Modes 830-860, 1615 Vibrations of the phenolic ring.
Proline Ring Modes Varies Vibrations of the pyrrolidine (B122466) ring.

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-handed circularly polarized light. nih.gov This technique is particularly well-suited for the rapid evaluation of the secondary structure of chiral molecules like peptides and proteins in solution. nih.govresearchgate.net

The peptide bond is the principal chromophore in the far-UV region (below 240 nm), and its conformation within a regular secondary structure gives rise to a characteristic CD spectrum. unito.it For example, α-helices, β-sheets, turns, and random coils all have distinct spectral signatures. unito.it The CD spectrum of this compound in solution can, therefore, provide a quantitative estimation of its secondary structural content. unito.it

The aromatic side chain of tyrosine also contributes to the CD spectrum in the near-UV region (260-320 nm), offering information about the local environment of this residue. unito.it The intensity and shape of the CD signal are sensitive to factors such as solvent polarity, pH, and temperature, making CD a valuable tool for studying conformational changes under various conditions. researchgate.net While CD provides lower resolution structural information compared to NMR or X-ray crystallography, its ease of use and sensitivity to conformational changes make it an essential technique in peptide characterization. researchgate.nethiroshima-u.ac.jp

Table 3: Characteristic CD Spectral Features for Peptide Secondary Structures

Secondary Structure Wavelength of Maxima/Minima (nm)
α-Helix Negative bands at ~222 and ~208 nm, positive band at ~193 nm.
β-Sheet Negative band at ~218 nm, positive band at ~195 nm.
Random Coil Strong negative band near 200 nm.

Vibrational Spectroscopy (Infrared and Raman) for Conformational Fingerprinting

Crystallographic Studies for Solid-State Structure Determination

Crystallographic techniques provide definitive information on the three-dimensional arrangement of atoms in the solid state. These methods are crucial for understanding the precise molecular geometry, intermolecular interactions, and packing of this compound in its crystalline form.

Single-crystal X-ray diffraction is the gold standard for determining the atomic-resolution structure of crystalline materials. While a specific structure for this compound is not available in public databases, studies on related compounds containing tyrosine and proline residues provide valuable insights. For example, X-ray crystallography of ruthenium-nitrosyl complexes with L-tyrosine and L-proline has revealed detailed coordination geometries and intermolecular interactions. acs.orgresearchgate.net In such studies, the precise bond lengths, bond angles, and torsion angles of the amino acid ligands are determined, along with the packing of the molecules in the crystal lattice. acs.org For a new L-tyrosine-containing single crystal, sharp peaks in the X-ray diffraction pattern confirmed its high degree of crystallinity. ijert.org This technique would be essential to definitively determine the solid-state conformation of this compound, including the geometry of the peptide bond and the interactions of the acetate counter-ion.

Powder X-ray diffraction (PXRD) is a fundamental and powerful technique for the characterization of polycrystalline materials. rigaku.com It is particularly important in the pharmaceutical sciences for identifying and distinguishing between different crystalline forms, or polymorphs, of a substance. rigaku.comtricliniclabs.com Each polymorph has a unique crystal lattice and will, therefore, produce a distinct PXRD pattern, which serves as a "fingerprint" for that specific solid form. tricliniclabs.commdpi.com

For peptide acetate salts, PXRD is used to assess crystalline integrity, screen for polymorphism, and detect phase transformations that may occur under different conditions of temperature, humidity, or pressure. rigaku.commdpi.com The stability of different polymorphic forms can have significant implications for the physical properties of the material. The PXRD pattern is characterized by the positions (in degrees 2θ) and intensities of the diffraction peaks. google.com For instance, analysis of L-tyrosine solid phases under different salt concentrations has been performed using PXRD to confirm the solid-phase identity. ua.pt Similarly, the crystal structures of various amino acids, including L-proline and L-tyrosine, have been characterized at standard conditions using PXRD prior to further thermal analysis. mdpi.com This technique is crucial for quality control and for ensuring the consistency of the solid form of this compound during its production and storage. rigaku.com

Table 4: Information Derived from Powder X-ray Diffraction

PXRD Data Interpretation
Peak Positions (2θ) Related to the unit cell dimensions of the crystal lattice.
Peak Intensities Related to the arrangement of atoms within the unit cell.
Peak Broadening Can provide information on crystallite size and lattice strain.
Presence of New Peaks Indicates a phase transformation or the presence of a new polymorph.
Amorphous Halo A broad, non-distinct signal indicating the presence of non-crystalline (amorphous) material. tricliniclabs.com

Single-Crystal X-ray Diffraction Analysis of Tyrosine-Proline Containing Compounds

High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation and Structural Confirmation

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the structural analysis of peptides like this compound. By accurately measuring the mass-to-charge ratio of the intact molecule and its fragments, HRMS provides unambiguous confirmation of the elemental composition and insights into the peptide's sequence and structural integrity. The presence of the proline residue introduces distinctive fragmentation behaviors that are key to its characterization. osu.edunih.gov

Tandem mass spectrometry (MS/MS) is instrumental in verifying the amino acid sequence of this compound. In a typical MS/MS experiment using collision-induced dissociation (CID), the protonated peptide ion is isolated and then fragmented by collision with an inert gas. epfl.ch This process predominantly cleaves the peptide backbone bonds, generating a series of characteristic fragment ions.

The presence of a proline residue significantly influences the fragmentation pattern, a phenomenon often called the "proline effect". osu.edu Cleavage N-terminal to the proline residue is particularly favored, leading to an abundant y-ion corresponding to protonated proline (y₁ ion). osu.educdnsciencepub.com This is a hallmark fragmentation for peptides with a C-terminal proline.

Commonly observed fragment ions for a dipeptide like Tyr-Pro include:

b-ions: Containing the N-terminus (Tyrosine).

y-ions: Containing the C-terminus (Proline).

Immonium ions: Characteristic ions for specific amino acids, such as the immonium ion for Tyrosine (m/z 136.076) and Proline (m/z 70.065).

Internal fragments: Resulting from cleavages at both ends of an internal residue, though less common for a dipeptide. matrixscience.com

The fragmentation of proline-containing peptides can also yield unique pathways, such as the neutral loss of an oxazolone (B7731731) structure containing proline and its neighboring residue, although this is more characterized in larger peptides. nih.govacs.org The precise masses of these fragments, as determined by HRMS, allow for the confident verification of the Tyr-Pro sequence.

Table 1: Predicted Major MS/MS Fragment Ions for Protonated Tyr-Pro Predicted fragments based on established peptide fragmentation nomenclature.

Ion TypeSequenceTheoretical Monoisotopic Mass (m/z)Description
Precursor [M+H]⁺Tyr-Pro279.134Protonated parent molecule
b₁Tyr164.071N-terminal fragment containing Tyrosine
y₁Pro116.071C-terminal fragment containing Proline
Immonium (Y)Tyr136.076Side-chain fragment of Tyrosine
Immonium (P)Pro70.065Side-chain fragment of Proline

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) provides an additional dimension of structural analysis by separating ions based on their size and shape in the gas phase before mass analysis. nih.govresearchgate.net This technique measures the rotationally averaged collision cross-section (CCS) of an ion, which is a value that reflects its three-dimensional structure. nih.goviu.edu Different conformations of the this compound ion, such as extended or more compact forms, will have distinct drift times through the ion mobility cell and thus different CCS values. acs.orgrsc.org

For peptides, the presence of proline can significantly restrict conformational flexibility due to its cyclic side chain. nih.gov IMS-MS can resolve different conformers that may exist in the gas phase, providing insights into the intrinsic structural preferences of the molecule, free from solvent effects. iu.edu Studies on proline-containing peptides have shown that even subtle changes in structure, such as cis/trans isomerization of the peptide bond preceding proline, can lead to separable species in an IMS experiment, each with a unique CCS. iu.edu This allows for the characterization of the gas-phase conformational landscape, revealing the distribution of shapes the isolated peptide ion adopts.

Tandem Mass Spectrometry (MS/MS) for Sequence Verification and Fragmentation Analysis

Theoretical and Computational Conformational Analysis

While experimental methods provide invaluable data, theoretical and computational approaches are essential for building a complete, dynamic model of this compound's structure. These methods can explore the full range of possible conformations, determine their relative energies, and simulate their behavior over time.

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), are used to perform high-accuracy calculations on the electronic structure of this compound. researchgate.netresearchgate.net These calculations can map the potential energy surface of the molecule to identify its most stable three-dimensional structures, known as energy minima. researchgate.net By systematically changing the dihedral angles of the peptide backbone and side chains, researchers can locate various stable conformers (e.g., extended, folded, turn-like structures) and calculate their relative energies. researchgate.netiku.edu.tr

Furthermore, QM calculations can determine the energy barriers, or transition states, that separate these minima. researchgate.net This information is crucial for understanding the dynamics of conformational change—for instance, the energy required for the Tyr side chain to rotate or for the proline ring to pucker. Studies on similar dipeptides have used DFT to investigate how intramolecular hydrogen bonds and other non-covalent interactions stabilize specific conformations. researchgate.netresearchgate.net

Molecular Dynamics (MD) simulations offer a way to observe the motion and conformational changes of this compound over time. lido-dtp.ac.uk In an MD simulation, the peptide is typically placed in a simulated environment, such as a box of water molecules, and the forces on each atom are calculated using a molecular mechanics force field. ru.nlnih.gov Newton's laws of motion are then used to simulate the trajectory of the atoms over nanoseconds or microseconds. ru.nl

These simulations provide a detailed view of the peptide's flexibility and stability. acs.org They can reveal which conformations are most frequently sampled in solution and how the peptide interacts with its environment. For Tyr-pro, MD simulations can explore the equilibrium between the cis and trans conformations of the Tyr-Pro peptide bond, a process that is often slow and difficult to capture experimentally but has profound structural consequences. nih.govlido-dtp.ac.uk Enhanced sampling techniques, such as metadynamics, can be employed to overcome the high energy barrier of this isomerization and ensure a thorough exploration of the conformational space. lido-dtp.ac.uk

The conformational preferences of a peptide backbone are classically visualized using a Ramachandran plot, which maps the sterically allowed combinations of the phi (φ) and psi (ψ) dihedral angles. libretexts.orglibretexts.orgsu.se For most amino acids, broad regions corresponding to α-helices and β-sheets are accessible.

However, the presence of proline dramatically restricts the available conformational space. libretexts.orgnih.gov The cyclic nature of the proline side chain locks the phi (φ) angle to a narrow range, typically around -60° to -75°. nih.govpnas.org This severely limits the possible backbone conformations. The Ramachandran plot for a proline-containing dipeptide like Tyr-pro would show a much more constrained set of allowed ψ angles compared to a non-proline dipeptide. libretexts.orgnih.gov The plot effectively illustrates how the proline residue acts as a "structural lock," predisposing the peptide chain to adopt specific turn or bend structures. osu.edu The combination of computational energy landscapes and Ramachandran analysis provides a comprehensive map of the structurally feasible and energetically favorable conformations of this compound. nih.govnih.gov

Table 2: Typical Backbone Dihedral Angles for Proline Illustrative angle ranges based on known protein structures and computational studies.

IsomerPhi (φ) Angle RangePsi (ψ) Angle RangeAssociated Structures
trans-75° to -60°+140° to +160°Polyproline II (PPII) helix, extended strands
cis-75° to -60°-25° to +25°Sharp turns, Polyproline I (PPI) helix

Iv. Mechanistic Investigations of Biological Interactions Non Clinical Focus

Enzyme-Substrate/Inhibitor Interaction Studies

The interaction of Tyr-pro acetate (B1210297) with various enzymes has been a key area of investigation, focusing on its susceptibility to enzymatic cleavage and its potential role as an enzyme inhibitor.

The Tyr-Pro peptide bond is a known target for specific proteases. Notably, HIV-1 protease preferentially cleaves the N-terminal side of proline residues, with the Tyr-Pro sequence being a recognized cleavage site. wikipedia.org This specificity has led to the use of synthetic fluorogenic substrates containing the Tyr-Pro sequence, such as DABCYL-GABA-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-EDANS, for the continuous assay of HIV-1 protease activity in vitro. eurogentec.comeurogentec.com Kinetic studies have demonstrated that HIV-1 protease exhibits conformational selectivity, preferentially cleaving the trans conformation of the Tyr-Pro bond. nih.gov While both HIV-1 and HIV-2 proteases cleave the Tyr-Pro bond, the rate of hydrolysis can vary, indicating differences in enzyme specificity. nih.gov

The degradation of peptides containing the Tyr-Pro sequence can also occur through intramolecular cyclization. researcher.lifeveeprho.com Studies on model peptides have shown that diketopiperazine (DKP) formation is a significant degradation pathway. researcher.lifenih.govacs.org For instance, a hexapeptide containing the sequence Val-Tyr-Pro-Asp-Gly-Ala was studied to understand its chemical stability, highlighting the complexity of degradation which depends on sequence and environmental factors. researchgate.netacs.org The propensity for DKP formation is influenced by the N-terminus amino acid, with those having aromatic side chains, like tyrosine, showing moderate rates of dissociation. nih.govacs.org

Kinetic analyses are crucial for understanding how Tyr-Pro and related peptides interact with enzymes. While direct studies on Tyr-pro acetate as an inhibitor are limited, research on analogous compounds provides valuable insights. For example, Tyr-Pro-Ala-NH₂ and Tyr-Pro-Ala-OH have been identified as competitive inhibitors of dipeptidyl peptidase IV (DPP IV) and aminopeptidase (B13392206) M (APM), enzymes responsible for the degradation of endomorphins. nih.gov

Kinetic parameters for the oxidation of tyrosine-containing peptides by horseradish peroxidase (HRP) have been determined. nih.gov The study showed that the initial products of polymerization, dimers, acted as competitive inhibitors for the enzyme. nih.gov Furthermore, peptides derived from food sources, such as the tripeptide Tyr-Pro-Lys from broccoli, have been identified as inhibitors of angiotensin I-converting enzyme (ACE). researchgate.net Kinetic analysis of other patatin-derived peptides, Trp-Gly (WG) and Pro-Arg-Tyr (PRY), showed they inhibited ACE through mixed-type and competitive modes, respectively. nih.gov

PeptideEnzymeInhibition TypeKᵢ ValueSource
Tyr-Pro-Ala-NH₂DPP IVCompetitiveMicromolar Range nih.gov
Tyr-Pro-Ala-NH₂APMCompetitiveMicromolar Range nih.gov
Tyr-Pro-Ala-OHDPP IVCompetitiveMicromolar Range nih.gov
Tyr-Pro-Ala-OHAPMCompetitiveMicromolar Range nih.gov
PRYACECompetitiveNot Specified nih.gov
WGACEMixed-TypeNot Specified nih.gov
Dimerized PeptidesHRPCompetitive20 µM (K_d) nih.gov

Protease Susceptibility and Degradation Pathway Analysis in Vitro

Receptor Binding and Ligand-Target Recognition Studies

The Tyr-Pro motif is present in several biologically active peptides, and its role in receptor recognition has been explored through various binding assays.

In vitro binding assays are fundamental to characterizing the affinity of ligands for their receptors. The synthetic polypeptide tetracosactide, which contains a C-terminal Tyr-Pro sequence, functions by binding to melanocortin-2 receptors (MC2R) on adrenocortical cells. bachem.comontosight.aivulcanchem.commedsinfo.com.audrugbank.com This interaction initiates a signaling cascade leading to corticosteroid synthesis. bachem.com

Radioligand competition assays are also widely used. Studies on bombesin (B8815690) (BN) analogs, which are relevant for targeting gastrin-releasing peptide (GRP) receptors on tumors, have utilized peptides containing proline and tyrosine residues. nih.govsnmjournals.org For example, analogs such as [DTPA-Pro¹,Tyr⁴]BN and [DOTA-Pro¹,Tyr⁴]BN competitively inhibited the binding of ¹²⁵I-[Tyr⁴]BN to the GRP receptor, with IC₅₀ values in the nanomolar range. nih.gov Similarly, other bombesin analogs were evaluated for their binding affinity to GRP receptors on PC-3 cells, demonstrating dose-dependent inhibition. mdpi.com Peptides like Tyr-W-MIF-1 (Tyr-Pro-Trp-Gly-NH₂) have been shown to bind to both µ₁ and µ₂ opiate receptors. nih.gov

CompoundReceptorCell LineIC₅₀ / Kᵢ (nM)Source
[DTPA-Pro¹,Tyr⁴]BNGRP ReceptorAR42J / CA209483-9 (IC₅₀) nih.gov
[DOTA-Pro¹,Tyr⁴]BNGRP ReceptorAR42J / CA209483-9 (IC₅₀) nih.gov
Ga-LW02060GRP ReceptorPC-35.57 ± 2.47 (Kᵢ) mdpi.com
Ga-LW02080GRP ReceptorPC-321.7 ± 6.69 (Kᵢ) mdpi.com
Lu-LW02060GRP ReceptorPC-38.00 ± 2.61 (Kᵢ) mdpi.com
Lu-LW02080GRP ReceptorPC-332.1 ± 8.14 (Kᵢ) mdpi.com

Structural biology techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) provide atomic-level details of molecular interactions. While no specific co-crystal or cryo-EM structures of this compound bound to a target were identified in the searched literature, the importance of Tyr and Pro residues in molecular recognition is well-documented.

For instance, the crystal structure of HIV-1 protease was instrumental in understanding its cleavage of Tyr-Pro containing sequences and in the rational design of inhibitors. wikipedia.org Cryo-EM structures of other complex proteins, such as the cation-chloride cotransporter DrNKCC1, reveal that residues including Tyr and Pro are critical in forming ion-binding sites. physiology.org Similarly, cryo-EM analysis of the mitochondrial calcium uniporter showed that Pro, Trp, and Tyr residues are involved in crucial inter-protomer interactions that stabilize the complex. nih.gov In the proteasome activator, a "YΦ motif" (where Y is tyrosine) was identified by cryo-EM as key for molecular recognition and gate opening of the human 20S proteasome. nih.gov These examples underscore how structural analysis can elucidate the specific roles of Tyr and Pro residues in mediating biological interactions.

In Vitro Binding Assays (e.g., Surface Plasmon Resonance)

Cell-Based Mechanistic Studies (Excluding Efficacy/Safety, Focusing on Pathways)

Cell-based assays have provided significant insights into the mechanisms through which Tyr-Pro exerts its effects, particularly within the central nervous system and in metabolic regulation.

The dipeptide Tyr-Pro has been shown to be transportable across the blood-brain barrier and to accumulate in brain regions like the hippocampus and cerebral cortex. researchgate.netnih.gov Mechanistic studies in mice and in NE-4C nerve cells have demonstrated that Tyr-Pro stimulates the acetylcholine (B1216132) (ACh) nervous system. nih.govnih.govacs.org Specifically, Tyr-Pro was found to increase the protein expression of choline (B1196258) acetyltransferase (ChAT), the enzyme responsible for synthesizing acetylcholine, without significantly altering the expression of acetylcholinesterase (AChE), the enzyme that degrades it. nih.gov This suggests a pathway-specific effect on neurotransmitter synthesis.

Further investigation in NE-4C nerve cells revealed that this effect is mediated through the adiponectin receptor 1 (AdipoR1). Tyr-Pro acts as an AdipoR1 agonist, triggering a downstream signaling cascade involving the activation of AMP-activated protein kinase (AMPK) and ERK 1/2, which in turn promotes ChAT expression and ACh production. nih.govacs.orgnih.gov This dipeptide did not affect acetylcholine receptors, indicating its role as an "ACh accelerator" in nerve cells. nih.govacs.org

ParameterBrain RegionEffect of Tyr-Pro AdministrationSource
ChAT Protein ExpressionCerebral CortexSignificantly Increased nih.gov
ChAT Protein ExpressionHippocampusIncreasing Tendency (not significant) nih.gov
AChE Protein ExpressionCerebral Cortex & HippocampusNo Significant Change nih.gov

In other contexts, peptide-bile acid conjugates containing the Tyr-Pro-Phe sequence have been shown to interact with M-cholinergic receptors in guinea pig ileum, reducing acetylcholine-induced contractility at higher concentrations. researchgate.net This indicates that the biological context and molecular modifications dramatically influence the mechanistic pathway engaged by Tyr-Pro containing molecules.

Cellular Uptake and Intracellular Localization Mechanisms

The cellular uptake of dipeptides such as Tyrosine-Proline (Tyr-Pro) is primarily mediated by specific transporter proteins. The proton-coupled peptide transporters, PEPT1 (SLC15A1) and PEPT2 (SLC15A2), are key players in the absorption of di- and tripeptides from the intestinal lumen and their reabsorption in the kidneys, respectively. researchgate.net These transporters move peptides across the cell membrane using a proton gradient. researchgate.net Studies on various cell types, including Chinese hamster ovary (CHO) cells, have demonstrated that Tyr-containing dipeptides, such as Prolyl-L-Tyrosine, are effectively taken up by cells. researchgate.net Once inside the cell, these dipeptides typically undergo rapid hydrolysis by intracellular peptidases, releasing the individual amino acids, Tyrosine and Proline, to join the cell's metabolic and anabolic pools. researchgate.net

The intracellular fate and localization are also influenced by motifs within the peptide sequence. For instance, the Pro-Pro-x-Tyr (PY) motif, while distinct from the simple Tyr-Pro sequence, is known to be crucial for directing proteins to the plasma membrane and intracellular membranes. nih.gov The localization of proteins containing these motifs is essential for their function, including roles in endocytosis. nih.gov

The acetate component of the compound also has distinct cellular transport and localization mechanisms. Acetate can be transported into cells and subsequently to different subcellular compartments, including mitochondria and the cytoplasm. nih.gov Within these compartments, enzymes like acetyl-CoA synthetases (ACSS1 in mitochondria, ACSS2 in cytoplasm) convert acetate to acetyl-CoA, a central molecule in metabolism and epigenetic regulation. nih.gov Studies on cardiac myocytes have shown that acetate can stimulate mitochondrial calcium uptake, indicating its direct influence on organelle function following cellular entry. researchgate.net

Table 1: Summary of Cellular Transport and Localization Mechanisms

Component Transport Mechanism Intracellular Localization Key Proteins/Factors
Tyr-Pro Dipeptide Active Transport Cytoplasm, followed by hydrolysis PEPT1/2 Transporters, Intracellular Peptidases
PY Motif Protein Targeting Signal Plasma Membrane, Intracellular Organelles N/A (Motif-driven localization)
Acetate Specific Transport Systems Cytoplasm, Mitochondria Acetate Transporters, ACSS1, ACSS2

Modulation of Intracellular Signaling Pathways (e.g., Kinase Activation, Gene Expression Regulation)

The constituent parts of this compound can significantly modulate a variety of intracellular signaling pathways. Tyrosine is a fundamental residue in cell signaling, serving as a primary substrate for phosphorylation by tyrosine kinases. The activation of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), initiates cascades like the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt-mTOR pathways. nih.gov These pathways govern critical cellular processes including proliferation, differentiation, and survival. nih.govoup.com Non-receptor tyrosine kinases, such as those from the Src family, also play pivotal roles in these signaling networks. uniprot.org Furthermore, the activation of MAPKs often requires the dual phosphorylation of specific threonine and tyrosine residues within conserved motifs. oup.com

Proline metabolism has also been shown to influence signaling pathways, including the amino acid stress response and the ERK pathway. frontiersin.org Glatiramer acetate, a random polymer of four amino acids including tyrosine, has been demonstrated to induce the production of the anti-inflammatory cytokine IL-1 receptor antagonist (sIL-1Ra) in monocytes by activating both the PI3Kδ/Akt and MEK/ERK pathways in parallel. pnas.org

Acetate, once converted to acetyl-CoA, is a key modulator of gene expression through its role in epigenetics. Acetyl-CoA is the acetyl group donor for histone acetyltransferases (HATs), which acetylate histone proteins, leading to a more open chromatin structure and generally increased gene transcription. Conversely, histone deacetylases (HDACs) remove these marks. The availability of nuclear acetyl-CoA can therefore directly link the metabolic state of the cell to its gene expression profile. nih.gov Phenolic compounds, which include tyrosine derivatives, are known to modulate a wide array of inflammation-associated signaling pathways, including those involving NF-κB, MAPKs, and protein tyrosine kinases. mdpi.comresearchgate.net

Table 2: Potential Modulation of Signaling Pathways by this compound Components

Signaling Pathway Key Component Potential Effect Downstream Consequences
MAPK/ERK Tyrosine Phosphorylation of ERK Regulation of cell proliferation, differentiation, survival oup.com
PI3K/Akt Tyrosine Activation via Receptor Tyrosine Kinases Promotion of cell survival, growth, and metabolism pnas.orgmdpi.com
NF-κB Tyrosine derivatives Inhibition of activation Anti-inflammatory response mdpi.com
Histone Acetylation Acetate (via Acetyl-CoA) Increased histone acetylation Altered gene expression, epigenetic regulation nih.gov

Interaction with Cellular Membranes and Transport Systems

The interaction of this compound with cellular membranes is a multifaceted process governed by the physicochemical properties of its components. The dipeptide itself interacts with transport systems embedded within the plasma membrane, such as the aforementioned PEPT1 and PEPT2 transporters, which facilitate its entry into the cell. researchgate.netjax.org The transport of dipeptides via PEPT1 is influenced by characteristics like charge, hydrophobicity, and size. researchgate.net

Beyond active transport, peptides can interact directly with the lipid bilayer. Aromatic amino acids like tyrosine can engage with membrane components, including the cholesterol backbone. nih.gov A related cyclic dipeptide, cyclo(Pro-Tyr), has been found to directly interact with and disrupt the plasma membrane in fungi by targeting the [H+]ATPase Pma1, which is located in specific membrane microdomains. biorxiv.orgbiorxiv.org This interaction leads to membrane depolarization, increased fluidity, and compromised integrity. biorxiv.org While this compound is a linear peptide, this finding highlights the potential for the Tyr-Pro structure to engage directly with membrane proteins. The presence of hydrophobic amino acids like tyrosine is a significant factor in the interaction of proteins with membrane environments. researchgate.net

The acetate ion's interaction is primarily through its transport across the membrane, after which it is metabolized. However, its transport and subsequent metabolism within mitochondria can affect membrane-associated processes, such as the regulation of mitochondrial calcium levels, which in turn can influence the contractility of cells like cardiomyocytes. researchgate.net

Biophysical Characterization of Interactions with Biomolecules

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during a binding event between two molecules in solution. news-medical.net This allows for a complete thermodynamic characterization of the interaction, providing values for the binding affinity (dissociation constant, Kd), stoichiometry of binding (N), and the changes in enthalpy (ΔH) and entropy (ΔS). news-medical.netnih.gov The binding of a ligand, such as this compound, to a target biomolecule like a protein would be titrated, and the heat evolved or absorbed after each injection would be measured.

While specific ITC data for this compound binding to a particular target is not publicly available, the methodology is broadly applicable. For example, ITC has been used to characterize the binding of peptides containing proline and tyrosine residues to larger proteins. nih.govtainstruments.com The thermodynamic signature (ΔH and ΔS) provides insight into the nature of the binding forces; a negative (favorable) enthalpy change often suggests hydrogen bonding and van der Waals interactions, while a positive (favorable) entropy change can indicate the release of bound water molecules from the interacting surfaces (hydrophobic effect).

Table 3: Representative Thermodynamic Parameters Obtainable from ITC

Parameter Description Information Gained
Kd (Dissociation Constant) Concentration at which half the target molecules are bound. Binding Affinity (lower Kd = higher affinity)
N (Stoichiometry) Molar ratio of ligand to target in the complex. Number of binding sites
ΔH (Enthalpy Change) Heat released or absorbed upon binding. Insight into hydrogen bonding and van der Waals forces
ΔS (Entropy Change) Change in the system's disorder upon binding. Insight into hydrophobic interactions and conformational changes

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity

Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring molecular interactions in real-time. criver.com It provides quantitative information on the kinetics of a binding event, including the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₔ or kₒff). nsf.govnih.gov From these kinetic rates, the equilibrium dissociation constant (KD = kₔ/kₐ) can be calculated, providing a measure of binding affinity. nsf.gov

In a typical SPR experiment to study this compound, a target protein would be immobilized on a sensor chip surface. washington.edu A solution containing this compound would then be flowed over the surface, and the binding would be detected as a change in the refractive index at the surface, recorded in a sensorgram. criver.com This technique is highly sensitive and can measure a wide range of affinities, from weak (millimolar) to very strong (picomolar) interactions. ox.ac.uk While specific SPR kinetic data for this compound is not available, the technique has been successfully applied to measure the binding kinetics of various peptide-protein interactions, including those involving Tyr-Pro motifs. researchgate.netcnjournals.com For instance, SPR has been instrumental in dissecting the complex kinetics of PROTACs, which often involve peptides binding to proteins like VHL. acs.org

Table 4: Representative Kinetic and Affinity Parameters Obtainable from SPR

Parameter Description Information Gained
kₐ (Association Rate Constant) The rate at which the ligand binds to the target. Speed of complex formation
kₔ (Dissociation Rate Constant) The rate at which the complex breaks apart. Stability of the complex (slower kₔ = more stable)
KD (Equilibrium Dissociation Constant) The ratio of kₔ to kₐ. Overall binding affinity
Response Units (RU) Real-time signal proportional to the mass bound to the surface. Direct observation of binding and dissociation phases

Nuclear Magnetic Resonance (NMR) Titration for Ligand-Protein Interaction Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for studying protein-ligand interactions at atomic resolution. nih.gov NMR titration experiments, such as those monitoring ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra, can identify the specific amino acid residues of a protein that are involved in a binding event. researchgate.net When a ligand like this compound binds to an isotopically labeled (¹⁵N) protein, the chemical environment of the nuclei in and around the binding site changes, causing perturbations (chemical shift perturbations, or CSPs) in their corresponding peaks in the NMR spectrum. nih.govresearchgate.net

By mapping these CSPs onto the protein's structure, the binding interface or "epitope" can be precisely identified. fapesp.br The magnitude of the shifts can also be used to determine the binding affinity (Kd), particularly for weak to moderate interactions. nih.gov Other NMR techniques, such as Saturation Transfer Difference (STD) and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY), are ligand-observed methods that can identify which parts of the ligand are in close contact with the protein, effectively mapping the ligand's binding epitope. fapesp.brmdpi.com For example, NMR has been used to characterize the binding epitope of Angiotensin II, a peptide containing both proline and tyrosine, with its chaperone protein Hsp70. fapesp.br

Table 5: Information from NMR Titration for Interaction Mapping

NMR Technique Principle Information Provided
¹H-¹⁵N HSQC Titration Monitors chemical shift changes of protein backbone amides upon ligand addition. Identifies protein binding site residues; can determine Kd.
Saturation Transfer Difference (STD) Transfers saturation from the protein to the bound ligand. Identifies the specific parts of the ligand in contact with the protein (ligand epitope).
WaterLOGSY Observes saturation transfer from bulk water to the ligand via the protein. Confirms binding and maps the ligand's binding interface.
NOESY Measures nuclear Overhauser effects between protein and ligand protons. Provides distance constraints for determining the 3D structure of the complex.

V. Advanced Analytical Methodologies and Bioanalytical Techniques

Chromatographic Separations for Purity and Isomer Analysis

Chromatography is a cornerstone for the analysis of dipeptides like "Tyr-pro acetate". It allows for the separation of the target compound from impurities and the resolution of its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the purity assessment of "this compound". Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. researchgate.netnih.gov The development of a robust HPLC method involves the optimization of several parameters to achieve adequate separation of "this compound" from any synthesis-related impurities or degradation products.

Method development often starts with selecting a suitable column, typically a C18 column, and a mobile phase consisting of an aqueous component with an organic modifier like acetonitrile (B52724). mdpi.comdavidpublisher.com The addition of an ion-pairing agent, such as trifluoroacetic acid (TFA), to the mobile phase is a common practice in peptide separations to improve peak shape and resolution. mdpi.com The detection of "this compound" is typically carried out using a UV detector, leveraging the aromatic side-chain of tyrosine which absorbs light in the 250–290 nm range. nih.gov

Validation of the developed HPLC method is crucial to ensure its reliability. researchgate.net This process involves demonstrating the method's linearity, precision, accuracy, and specificity for "this compound". For instance, a method for quantifying the dipeptide Tyr-Pro in fermented milk was developed using a C18 column with a water/acetonitrile gradient containing 0.1% TFA, and detection at 215 nm. mdpi.com Similarly, a method for the simultaneous determination of "this compound" and other peptides might involve a replicate heart-cut column-switching technique on an octadecyl silane (B1218182) (ODS) column with a mobile phase of acetonitrile in 0.1% TFA containing sodium 1-octanesulfonate. nih.gov

A mixed-mode weak anion-exchange column can also be utilized for the simultaneous determination of peptides and their acetate (B1210297) counterions in a single injection, offering an advantage over traditional C18 columns where acetate retention can be challenging. fishersci.com

Table 1: HPLC Method Parameters for Dipeptide Analysis

Parameter Typical Setting Rationale
Column Reversed-Phase C18 or ODS Effective for separating peptides based on hydrophobicity. researchgate.netnih.govnih.gov
Mobile Phase Acetonitrile/Water with 0.1% TFA Organic modifier for elution, TFA as an ion-pairing agent for improved peak shape. mdpi.com
Detection UV at 210-220 nm or 250-290 nm Peptide bond absorbs at lower wavelengths; tyrosine's aromatic ring absorbs at higher wavelengths. nih.gov
Flow Rate 0.2 - 1.0 mL/min Standard flow rate for analytical HPLC. mdpi.comdavidpublisher.com
Temperature Ambient or controlled (e.g., 28°C) Temperature can affect retention times and selectivity. mdpi.com

The constituent amino acids of "this compound," tyrosine and proline, are chiral. Therefore, the dipeptide can exist in different stereoisomeric forms (e.g., L-Tyr-L-Pro, D-Tyr-L-Pro, L-Tyr-D-Pro, D-Tyr-D-Pro). These stereoisomers can have different biological activities, making their separation and quantification essential. Chiral chromatography is the primary method for resolving these stereoisomers.

This can be achieved through direct or indirect methods. The direct method involves the use of a chiral stationary phase (CSP). Crown ether-based CSPs have proven effective for resolving chiral analytes with primary amino groups. researchgate.net For instance, the separation of tetrapeptide stereoisomers has been achieved using crown ether CSPs in reversed-phase mode. researchgate.net Another approach involves chiral ligand exchange chromatography (CLEC), where a chiral selector is added to the mobile phase or immobilized on the stationary phase. chromatographyonline.com

Indirect methods involve derivatizing the dipeptide with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. However, direct methods are often preferred as they require less sample preparation. Gas chromatography (GC) on a chiral column, such as CHIRALDEX G-TA, can also be used for the enantiomeric separation of proline after derivatization.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Capillary Electrophoresis for High-Resolution Separation and Characterization

Capillary electrophoresis (CE) offers a high-resolution alternative to HPLC for the analysis of peptides like "this compound". nih.gov CE separates molecules based on their charge-to-mass ratio in a narrow capillary filled with a background electrolyte (BGE). nih.govresearchgate.net This technique is particularly well-suited for polar compounds and provides a different separation mechanism than RP-HPLC, making it a complementary technique. researchgate.net

For the enantioseparation of the constituent amino acids, chiral ligand exchange capillary electrophoresis (CLE-CE) can be employed. chromatographyonline.com In this technique, a chiral ligand, such as a chiral ionic liquid like 1-ethyl-3-methyl imidazole (B134444) L-tartrate, forms diastereomeric complexes with the enantiomers in the presence of a metal ion, leading to their separation. chromatographyonline.com The optimization of CE parameters such as BGE composition, pH, applied voltage, and temperature is crucial for achieving successful separation. researchgate.net

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation method with a detection method, provide comprehensive analysis of "this compound".

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification and quantification of "this compound". davidpublisher.com The LC system separates the dipeptide from other components in a mixture, and the mass spectrometer provides mass-to-charge ratio (m/z) information, confirming the identity of the compound and enabling its quantification. davidpublisher.com Tandem mass spectrometry (MS/MS) can further provide structural information by fragmenting the parent ion and analyzing the resulting daughter ions. csic.es For example, LC-MS/MS has been used for the identification of dipeptides in complex matrices like dry-cured ham. csic.es An analytical method using LC-MS was developed and validated for the quantification of glatiramer acetate and its constituent amino acids, including tyrosine. davidpublisher.com

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of "this compound," typically after derivatization to increase its volatility. acs.org For instance, GC-MS has been used to identify volatile compounds generated from the Maillard reaction of dipeptides, including those containing proline. acs.org Derivatization with reagents like heptafluorobutyl chloroformate followed by GC-MS analysis on a chiral column can be used for the enantiomeric separation of secondary amino acids like proline. nih.gov

Bioanalytical Method Development for In Vitro and Ex Vivo Sample Analysis (Excluding Clinical Samples)

The analysis of "this compound" in biological matrices such as cell cultures (in vitro) or tissue homogenates (ex vivo) requires the development of sensitive and selective bioanalytical methods. These methods are essential for studying the dipeptide's absorption, distribution, and metabolism.

Quantitative analysis of "this compound" in biological matrices often involves LC-MS/MS due to its high sensitivity and selectivity. unimi.it Method development for bioanalytical applications requires careful sample preparation to remove interfering substances from the matrix. Protein precipitation is a common sample preparation technique. unimi.it

A sensitive and specific LC-MS/MS assay was developed for the determination of histidine-containing dipeptides in rat plasma and tissue homogenates, which involved protein precipitation with perchloric acid. unimi.it The use of an internal standard is crucial for accurate quantification to compensate for matrix effects and variations in sample processing. unimi.it For instance, a study on the oral administration of Ser-Tyr in mice involved determining amino acid concentrations in the cerebral cortex, liver, and serum using HPLC after deproteinization with perchloric acid. tandfonline.comtandfonline.com Another study used APDS derivatization followed by LC-qTOF/MS for the highly sensitive detection of Tyr-Pro in mouse plasma and brain homogenate. researchgate.net

Table 2: Bioanalytical Method Parameters for Tyr-Pro Analysis in Biological Samples

Parameter Technique Details Reference
Sample Preparation Protein Precipitation Use of perchloric acid to remove proteins from plasma and tissue homogenates. unimi.ittandfonline.com
Separation LC-MS/MS Provides high sensitivity and selectivity for quantification in complex matrices. unimi.it
Derivatization APDS Derivatization Enhances detection sensitivity for LC-qTOF/MS analysis. researchgate.net
Quantification Internal Standard Method Compensates for matrix effects and procedural variability. unimi.it

Metabolite Identification and Profiling from In Vitro/Ex Vivo Studies

The characterization of metabolic pathways is a critical component of preclinical development, providing insights into the biotransformation a compound is likely to undergo in vivo. In vitro and ex vivo models are instrumental in this early assessment, helping to identify potential metabolites and compare metabolic profiles across different species. nuvisan.com While direct metabolic studies on the dipeptide this compound are not extensively detailed in the public domain, its metabolic fate can be inferred by examining the biotransformation of its constituent parts—Tyrosine and Proline—and by drawing parallels with structurally related peptides and acetate esters. Standard in vitro systems for such evaluations include subcellular fractions (e.g., liver microsomes), cellular models (e.g., hepatocytes, Caco-2 cells), and tissue homogenates. escientificpublishers.comresearchgate.net

Research indicates that the primary routes of metabolism for a compound like this compound would likely involve hydrolysis of the acetate group, followed by enzymatic cleavage of the peptide bond and subsequent phase I and phase II modifications of the individual amino acids.

Metabolic Fate of the Tyrosine Moiety

The biotransformation of Tyrosine (Tyr) has been investigated in various in vitro systems that simulate key physiological barriers and metabolic organs.

In Vitro Intestinal Metabolism: Studies utilizing human Caco-2 cell monolayers, a well-established model for the intestinal epithelium, have demonstrated that Tyrosine undergoes biotransformation, although the process can be slow. mdpi.com The primary metabolites identified in these systems are glucuronide conjugates of Tyrosine. mdpi.com Other modifications, such as the formation of methyl and sulfate (B86663) conjugates, have also been observed, typically becoming quantifiable after longer incubation periods of 24 hours. mdpi.comresearchgate.net

In Vitro Hepatic Metabolism: The liver is the principal site of drug metabolism. However, studies employing the human hepatoma cell line HepG2 have shown that Tyrosine is metabolized to a limited extent. mdpi.comresearchgate.net Research indicates that after 18 hours of incubation, less than 10% of the parent Tyrosine is converted into its glucuronidated form. mdpi.comresearchgate.net

In Vitro Colonic Metabolism: The gut microbiota can also play a significant role in the metabolism of ingested compounds. In vitro models of colonic fermentation have shown that Tyrosine can be degraded by microbial action to produce 2-(4′-hydroxyphenyl) acetic acid. mdpi.com

Table 1: Summary of Tyrosine Metabolites Identified in In Vitro Models

In Vitro SystemMetabolites IdentifiedKey Research FindingsCitation
Human Caco-2/TC7 CellsTyr-glucuronide, Tyr-sulfate, Methyl-TyrSlow conjugation reactions observed. Glucuronides are the major metabolites, while sulfate and methyl conjugates are quantifiable after 24 hours. mdpi.com
Human HepG2 CellsTyr-glucuronidePoor metabolism, with less than 10% of Tyrosine being glucuronidated after 18 hours of incubation. mdpi.comresearchgate.net
Colonic Fermentation Model2-(4′-hydroxyphenyl) acetic acidIdentified as a fermentation product of Tyrosine by gut microbiota. mdpi.com

Metabolism of the Peptide Structure and Acetate Moiety

Peptide Bond Cleavage: Linear peptides are generally susceptible to degradation by peptidases present in biological matrices. In vitro studies using rat plasma have been employed to assess the stability of various Tyr-containing peptides. nih.gov For instance, research on a synthetic octapeptide showed that its linear form was subject to metabolic degradation, while cyclization significantly improved its stability, underscoring the role of peptidases. nih.gov Similarly, mouse kidney membrane preparations have been used as an in vitro system to identify metabolic cleavage products of peptide analogs. unimi.it

Hydrolysis of the Acetate Group: Acetate esters are often rapidly hydrolyzed in vitro. Studies on the related compound, hydroxytyrosyl acetate, using HepG2 cells, have shown that it is extensively converted to free hydroxytyrosol. researchgate.net This free form is then available for subsequent phase II metabolic reactions, such as glucuronidation. researchgate.net By analogy, this compound would likely undergo initial hydrolysis to yield the Tyr-Pro dipeptide and acetate. The released acetate can then enter central metabolism by being converted to acetyl-CoA via the action of acyl-CoA short-chain synthetases. frontiersin.org

Table 2: In Vitro Stability and Metabolism of Tyr-Containing Peptides

Peptide/AnalogIn Vitro SystemKey FindingsCitation
[Des-Gly10,Tyr5(OMe),D-Leu6,Aze-NHEt9]GnRHMouse Kidney Membrane PreparationsExhibited enhanced metabolic stability compared to leuprolide. Major metabolites identified were a tripeptide and a pentapeptide, indicating cleavage by endopeptidases. unimi.it
TY027 (Linear Octapeptide)Rat PlasmaDemonstrated susceptibility to metabolic degradation with a half-life of 4.8 hours. nih.gov
TY038 (Cyclic Octapeptide)Rat PlasmaShowed significantly improved metabolic stability, with over 70% remaining intact after 24 hours, highlighting the effect of structural modification on peptidase resistance. nih.gov
Hydroxytyrosyl AcetateHuman HepG2 CellsLargely converted into free hydroxytyrosol, which was then metabolized. Small amounts of glucuronidated hydroxytyrosyl acetate were also detected. researchgate.net

Vi. Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly using density functional theory (DFT), have been instrumental in understanding the intrinsic properties of the Tyr-Pro dipeptide. researchgate.netiku.edu.tr These studies often involve optimizing the molecular structure in the ground electronic state to determine its most stable conformation. researchgate.net Methods like DFT with the B3LYP functional and various basis sets such as 6-31G(d,p) and 6-31++G(d,p) are commonly employed for these investigations. researchgate.netiku.edu.tr

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). numberanalytics.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy gap between the HOMO and LUMO is a significant parameter, with a smaller gap suggesting higher reactivity. scirp.org For Tyr-Pro and related peptides, FMO analysis helps in understanding their potential interactions with biological targets. protheragen.aiactascientific.com The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attacks. mdpi.com

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Analysis
ConceptDescriptionSignificance in Tyr-Pro Studies
HOMO (Highest Occupied Molecular Orbital)The outermost molecular orbital containing electrons. mdpi.comIndicates the molecule's ability to donate electrons in a reaction.
LUMO (Lowest Unoccupied Molecular Orbital)The lowest energy molecular orbital that is empty of electrons. mdpi.comIndicates the molecule's ability to accept electrons.
HOMO-LUMO GapThe energy difference between the HOMO and LUMO.A smaller gap generally implies higher chemical reactivity. scirp.org

Electrostatic potential (ESP) surface mapping illustrates the charge distribution on the molecular surface, which is crucial for understanding non-covalent interactions, particularly hydrogen bonding and electrostatic interactions with receptor sites. researchgate.netlibretexts.org In an ESP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack. researchgate.netlibretexts.org For Tyr-Pro peptides, ESP maps can identify the charged and polar regions, such as the carboxyl and amino groups, as well as the phenolic hydroxyl group of tyrosine, which are key for molecular recognition. nih.gov These maps are generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. libretexts.org

Frontier Molecular Orbital Analysis

Molecular Docking and Virtual Screening for Target Identification

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. scirp.org This method is extensively used in virtual screening to identify potential biological targets for a given compound or to find new lead compounds for a known target. researchgate.netnih.gov For Tyr-Pro acetate (B1210297), docking studies can help identify potential protein targets by evaluating the binding affinity and interaction patterns within the active site of various receptors. unisa.it The process involves placing the ligand in the binding site of the protein and calculating a scoring function to estimate the binding free energy. Interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces are analyzed to understand the stability of the ligand-protein complex. nih.govmdpi.com

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the conformational behavior of molecules over time, offering insights into their stability and flexibility. researchgate.netd-nb.info For Tyr-Pro containing peptides, MD simulations can reveal the range of accessible conformations in different environments, such as in a vacuum or in solution. researchgate.net These simulations are crucial for understanding how the peptide adapts its shape to interact with a binding partner. researchgate.net Parameters like the root-mean-square deviation (RMSD) are monitored to assess the structural stability of the system throughout the simulation. mdpi.com A stable RMSD value over time suggests that the system has reached equilibrium. researchgate.net MD simulations have been used to study the conformational landscape of related cyclic dipeptides like cyclo(Tyr-Pro), revealing the coexistence of different structural families. researchgate.net

Table 2: Applications of Molecular Dynamics (MD) Simulations for Tyr-Pro Peptides
ApplicationDescriptionKey Insights
Conformational AnalysisExploring the different shapes a molecule can adopt. researchgate.netnih.govIdentifies stable and low-energy conformations of the Tyr-Pro dipeptide. researchgate.net
Stability AssessmentEvaluating the structural integrity of the molecule over time. researchgate.netmdpi.comDetermines the conformational stability of Tyr-Pro in various environments. d-nb.info
Interaction DynamicsSimulating the binding process and interactions with a target molecule. researchgate.netReveals the dynamic nature of hydrogen bonds and other key interactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand Design Principles

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying the physicochemical properties or structural features (descriptors) that are critical for activity, QSAR models can predict the activity of new, untested compounds. nih.gov For inhibitors based on the Tyr-Pro scaffold, QSAR studies can guide the design of more potent and selective ligands. arabjchem.org The process involves building a model using a training set of molecules with known activities and then validating the model's predictive power with a test set. arabjchem.org This approach helps in understanding which molecular modifications are likely to enhance the desired biological effect. researchgate.net

De Novo Design Strategies Based on Tyr-Pro Scaffolds

De novo design involves the computational creation of novel molecules with desired properties from scratch, rather than modifying existing ones. nih.govresearchgate.net The Tyr-Pro motif can serve as a valuable scaffold in such design strategies due to its defined conformational properties. nih.gov For instance, the Tyr-Pro-Tyr motif has been used as a mimic for other molecular structures in the design of single-chain antibodies. nih.gov De novo design algorithms can assemble fragments or build molecules atom-by-atom within a specified binding site, aiming to optimize interactions with a target protein. escholarship.org These strategies have been successfully used to design proteins that bind to specific small molecules and to create synthetic prion domains. escholarship.orgpnas.org The structural rigidity and functional groups of the Tyr-Pro unit make it an attractive building block for designing new bioactive peptides and peptidomimetics.

Vii. Degradation Pathways and Stability Profiling Non Safety

Hydrolytic Stability under Varying pH Conditions

The hydrolytic stability of peptides is significantly dependent on the pH of the solution. The peptide bond between the tyrosine and proline residues in Tyr-pro acetate (B1210297) can undergo hydrolysis, leading to the formation of the individual amino acids, tyrosine and proline. The rate of this hydrolysis is influenced by both specific acid and specific base catalysis.

In acidic conditions (pH below 3), the peptide bond is susceptible to acid-catalyzed hydrolysis. nih.gov Conversely, in alkaline conditions (pH above 7), base-catalyzed hydrolysis becomes the predominant degradation pathway. nih.gov The presence of the proline residue can influence the rate of hydrolysis. Studies on peptides containing an Asp-Pro bond have shown this particular bond to be exceptionally labile to acid hydrolysis. researchgate.net While the Tyr-Pro bond is generally more stable, the conformational constraints imposed by the proline ring can affect the susceptibility of the adjacent peptide bond to cleavage.

The acetate counter-ion can also play a role in the stability of Tyr-pro acetate in solution by influencing the pH and acting as a buffer. Acetate buffers have been shown to affect the stability of peptides, with some peptides showing enhanced stability at specific pH ranges within an acetate buffer system. nih.gov For instance, octreotide, a somatostatin (B550006) analog, exhibits better stability in acetate buffers at pH 4.0. nih.gov The optimal pH for the stability of many peptides in aqueous solution is often found in the weakly acidic range, typically between pH 4 and 6, where both acid and base catalysis are minimized. proimmune.com

A generalized representation of the effect of pH on the degradation rate constant of a peptide is shown in the table below, illustrating the typical "U-shaped" curve where the minimum degradation rate is observed at an optimal pH.

Table 1: Representative pH-Dependent Degradation of a Dipeptide in Aqueous Solution

pH Relative Degradation Rate Constant (k_rel)
2.0 15.2
3.0 5.8
4.0 1.2
5.0 1.0
6.0 2.5
7.0 8.0
8.0 20.5

This table presents illustrative data for a generic dipeptide to demonstrate the typical pH-rate profile and does not represent specific experimental data for this compound.

Enzymatic Degradation Kinetics and Identification of Metabolites in Controlled Environments

In biological systems or in the presence of enzymes, this compound can be subject to enzymatic degradation. The peptide bond between tyrosine and proline can be cleaved by various proteases. The kinetics of this enzymatic degradation and the resulting metabolites are specific to the enzyme(s) present.

The Tyr-Pro sequence is not a common cleavage site for some of the most well-known proteases like trypsin and chymotrypsin (B1334515), which typically cleave after basic (lysine, arginine) or large hydrophobic (phenylalanine, tryptophan, tyrosine) residues, respectively. However, the cleavage after tyrosine by chymotrypsin can be influenced by the succeeding proline residue, which is known to restrict the conformational flexibility required for optimal enzyme-substrate binding.

Peptidases, in general, can hydrolyze the Tyr-Pro bond. For instance, prolidases are specific exopeptidases that cleave dipeptides with a C-terminal proline residue. Therefore, in an environment containing prolidase, this compound would be expected to be hydrolyzed into L-tyrosine and L-proline. The kinetics of this reaction would follow Michaelis-Menten kinetics, characterized by a specific Kₘ and Vₘₐₓ for the enzyme-substrate pair.

In the context of metabolic pathways, the degradation of peptides is a fundamental process. The "N-end rule" pathway is a proteolytic system that recognizes specific N-terminal amino acid residues of proteins and targets them for degradation. mdpi.com Tyrosine is one of the N-terminal residues recognized by the Arg/N-end rule pathway, suggesting that if Tyr-pro were part of a larger polypeptide chain with an exposed N-terminal tyrosine, it could be targeted for degradation. mdpi.com

In controlled in vitro environments, the metabolites of this compound degradation would primarily be the constituent amino acids. Identification of these metabolites can be readily achieved using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). encyclopedia.pub In a study on the metabolic profiling of fungal extracts, the dipeptide Tyr-Pro was identified using UPLC-Orbitrap-MS. encyclopedia.pub

Table 2: Potential Enzymatic Degradation of this compound and Metabolite Identification

Enzyme Class Potential Action on this compound Primary Metabolites Analytical Identification Method
Prolidases Cleavage of the Tyr-Pro peptide bond L-Tyrosine, L-Proline HPLC, Mass Spectrometry

Photolytic Stability Assessments

Peptides containing aromatic amino acid residues, such as the tyrosine in this compound, are susceptible to degradation upon exposure to light, particularly ultraviolet (UV) radiation. rsc.org The tyrosine residue contains a phenol (B47542) chromophore that absorbs UV light, which can initiate photochemical reactions.

The photolytic degradation of tyrosine can proceed through several mechanisms, including photoionization and the formation of reactive oxygen species (ROS) if oxygen is present. rsc.orgnih.gov The primary photoproduct of tyrosine oxidation is often 3,4-dihydroxyphenylalanine (DOPA). researchgate.net Further irradiation or reaction with ROS can lead to the formation of dityrosine (B1219331) cross-links and other complex photoproducts, which can result in discoloration (yellowing) and potential changes in the peptide's properties. nih.govresearchgate.net

The rate of photolytic degradation is dependent on the intensity and wavelength of the light, the pH of the solution, and the presence of photosensitizers or quenchers. researchgate.netacs.org Studies on tyrosine and tyrosine-containing peptides have shown that the degradation is pH-dependent, with the rate of pigment formation being more rapid in alkaline solutions. researchgate.net

Assessing the photolytic stability of this compound would involve exposing solutions of the compound to controlled light sources (e.g., xenon lamps) that simulate solar radiation, as per ICH guidelines for photostability testing. pnas.org The degradation would be monitored over time by HPLC to quantify the loss of the parent compound and the formation of photoproducts.

Table 3: Summary of Potential Photolytic Degradation Pathways of this compound

Initiating Factor Key Reactive Intermediate/Process Major Degradation Products
UV Radiation Excited state tyrosine, Photoionization 3,4-dihydroxyphenylalanine (DOPA), Dityrosine cross-links

Oxidative Degradation Mechanisms

The tyrosine residue in this compound is a primary site for oxidative degradation. The phenol side chain of tyrosine is susceptible to oxidation by various oxidizing agents, including reactive oxygen species (ROS) such as hydroxyl radicals, and metal ions. whiterose.ac.uk

Oxidation of the tyrosine residue can lead to the formation of several products. The initial step is often the formation of a tyrosyl radical. This radical can then undergo further reactions, including:

Formation of 3,4-dihydroxyphenylalanine (DOPA): This occurs through the addition of a hydroxyl group to the aromatic ring. researchgate.net

Formation of dityrosine: Two tyrosyl radicals can couple to form a covalent cross-link, resulting in the formation of dityrosine. nih.gov This can lead to dimerization of the peptide.

Ring-opening and further oxidation products: Under harsh oxidative conditions, the aromatic ring can be cleaved, leading to a variety of smaller, oxidized molecules.

The rate of oxidation is influenced by several factors, including the pH, temperature, presence of metal catalysts (like iron or copper ions), and the concentration of oxidizing agents. rsc.org Deprotonation of the phenolic hydroxyl group of tyrosine at higher pH can accelerate its oxidation. rsc.org The acetate buffer itself can have an impact on oxidation rates. While acetate is generally considered a relatively inert buffer, some studies have shown that buffer components can influence metal-catalyzed oxidation.

Table 4: Key Oxidative Degradation Products of the Tyrosine Residue

Oxidative Species Initial Reaction Key Degradation Product
Hydroxyl Radical (•OH) Hydrogen abstraction from phenol Tyrosyl radical
Tyrosyl Radical Dimerization Dityrosine

Thermal Degradation Characteristics

Exposure to elevated temperatures can induce the degradation of this compound. The thermal degradation of peptides can involve a variety of reactions, including hydrolysis of the peptide bond, pyrolysis, and degradation of individual amino acid side chains.

For this compound, the primary thermal degradation pathways would likely be:

Hydrolysis: As discussed in the hydrolytic stability section, increased temperature accelerates the rate of peptide bond hydrolysis. researchgate.net

Pyrolysis: At very high temperatures, the molecule will undergo pyrolysis, leading to fragmentation and the formation of a complex mixture of volatile and non-volatile products. Studies on the thermal degradation of aromatic amino acids have shown that tyrosine can produce phenols and other aromatic compounds upon heating.

Cyclization: Dipeptides can sometimes undergo intramolecular cyclization to form diketopiperazines (DKPs). For Tyr-pro, this would result in the formation of cyclo(Tyr-Pro). This is a common degradation pathway for peptides, especially upon heating in the solid state or in solution. researchgate.net

Degradation of the acetate salt: The acetate counter-ion may also degrade at high temperatures, potentially forming acetic acid.

The thermal stability of this compound can be assessed using techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA would provide information on the temperature at which weight loss occurs due to degradation, while DSC can detect thermal events such as melting and decomposition.

Table 5: Summary of Thermal Degradation Pathways for this compound

Degradation Pathway Description Potential Products
Hydrolysis Cleavage of the peptide bond accelerated by heat L-Tyrosine, L-Proline
Pyrolysis High-temperature fragmentation Phenols, various volatile compounds
Cyclization Intramolecular reaction to form a cyclic dipeptide cyclo(Tyr-Pro)

Viii. Research Applications As a Model System

Use as a Substrate for Enzyme Characterization and Mechanism Elucidation

The unique Xaa-Pro peptide bond in Tyr-pro makes it a specific and crucial substrate for studying a class of enzymes known as prolinases or peptidases that target proline-containing peptides. The most prominent of these is Prolidase (EC 3.4.13.9), an enzyme responsible for cleaving dipeptides with a C-terminal proline or hydroxyproline (B1673980) residue.

In research, Tyr-pro is widely employed in assays to measure prolidase activity in various biological samples, including cell lysates and tissue homogenates. The enzymatic cleavage of Tyr-pro yields free L-tyrosine and L-proline. The rate of this reaction can be quantified, typically by measuring the concentration of the released L-proline using methods like the Chinard reaction, which produces a distinct colorimetric signal.

Key research applications include:

Kinetic Analysis: Determining the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) of prolidase from different sources, providing insight into the enzyme's affinity for the substrate and its catalytic efficiency.

Inhibitor Screening: Tyr-pro-based assays are fundamental for screening and characterizing potential prolidase inhibitors. By measuring the reduction in Tyr-pro hydrolysis in the presence of a test compound, researchers can determine inhibitory constants (Kᵢ) and modes of inhibition.

Mechanism Studies: The rigidity of the proline ring and the specific nature of the Tyr-Pro bond provide a constrained system for probing the active site and catalytic mechanism of prolidases and other related peptidases.

The table below summarizes representative kinetic data for the hydrolysis of Tyr-pro by prolidase from different biological sources, illustrating its utility in comparative enzymology.

Enzyme SourceKₘ (mM)Optimal pHKey Finding
Human Erythrocytes1.257.8Characterization of the primary human prolidase, establishing baseline kinetics for clinical studies.
Porcine Kidney2.108.0Used as a model for large-scale purification and structural studies of mammalian prolidase.
Pyrococcus furiosus (Hyperthermophile)0.457.0Demonstrated high substrate affinity and thermostability, revealing adaptations of enzymes in extremophiles.

Application in Peptide Chemistry Method Development and Validation

The synthesis of peptides containing proline can be challenging due to the steric hindrance of proline's secondary amine and the potential for side reactions. Tyr-pro, as a simple and well-defined dipeptide, serves as an excellent model compound for developing and validating new methodologies in peptide chemistry.

Its applications in this domain include:

Testing Coupling Reagents: New reagents designed to facilitate the formation of peptide bonds are often tested by synthesizing model peptides like Tyr-pro. The yield and purity of the resulting Tyr-pro product provide a direct measure of the reagent's efficiency, particularly for difficult couplings involving proline.

Optimizing Solid-Phase Peptide Synthesis (SPPS): Tyr-pro is used to evaluate the effectiveness of different resins, linkers, and deprotection strategies in SPPS. The ease of analyzing the final cleaved product by HPLC and mass spectrometry makes it ideal for process optimization.

Validating Purification Techniques: Because Tyr-pro can be synthesized in large quantities and its impurities are often well-characterized (e.g., diastereomers or deletion sequences), it is used as a standard to validate and calibrate preparative HPLC methods, ensuring the technique can effectively separate the target peptide from related byproducts.

Role as a Reference Standard in Advanced Bioanalytical Assays

In quantitative bioanalysis, particularly techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the availability of a pure, stable, and well-characterized reference standard is non-negotiable. Tyr-pro acetate (B1210297) fulfills this role for the quantification of the endogenous dipeptide Tyr-pro.

As a reference standard, Tyr-pro acetate is used to:

Develop and Validate Quantitative Methods: It is used to optimize MS parameters (e.g., precursor and product ions for selected reaction monitoring) and chromatographic conditions for its specific detection in complex biological matrices like plasma, serum, or cerebrospinal fluid.

Construct Calibration Curves: A series of known concentrations of this compound are prepared to generate a standard curve, against which the concentration of endogenous Tyr-pro in unknown samples is accurately determined.

Serve as a System Suitability Standard: It is injected periodically during an analytical run to ensure the LC-MS system is performing consistently and reliably throughout the analysis of a batch of samples.

The acetate salt form provides enhanced stability and solubility in aqueous solutions compared to the free peptide, making it more convenient for preparing stock solutions and standards.

PropertyValueSignificance in Bioanalysis
Chemical FormulaC₁₄H₁₈N₂O₄ · C₂H₄O₂Defines the exact elemental composition for high-resolution mass spectrometry.
Molar Mass338.36 g/molEssential for preparing standard solutions of precise molar concentration.
Monoisotopic Mass338.1478 uUsed for accurate mass measurement and formula confirmation in MS.
FormAcetate SaltImproves solubility and handling characteristics for use as a reference material.

Contribution to Understanding Dipeptide Structure-Activity Relationships

Tyr-pro is a key molecule for investigating structure-activity relationships (SAR) of dipeptides. By systematically comparing its biological activity to that of its isomers and analogues, researchers can dissect the contributions of individual structural features to a specific function.

Key structural features of Tyr-pro and their importance in SAR studies:

N-terminal Tyrosine: The bulky aromatic side chain and the phenolic hydroxyl group are critical for interactions with many biological targets. For example, in studies of angiotensin-converting enzyme (ACE) inhibitors, the tyrosine residue often mimics the C-terminal phenylalanine of natural substrates.

C-terminal Proline: The rigid, cyclic structure of proline restricts the conformational flexibility of the peptide backbone. This pre-organized conformation can lead to higher binding affinity by reducing the entropic penalty of binding to a receptor or enzyme active site.

Peptide Sequence: The sequence Tyr-Pro is distinct from its isomer, Pro-Tyr. These two dipeptides often exhibit vastly different biological activities, including different affinities for peptide transporters and different susceptibilities to enzymatic degradation, highlighting the critical role of sequence in determining function.

The table below presents a comparative analysis of Tyr-pro and related dipeptides in the context of ACE inhibition, a widely studied biological activity for small peptides.

DipeptideStructural Modification vs. Tyr-proRelative ACE Inhibitory Activity (IC₅₀)SAR Implication
Tyr-proReference CompoundModerateBaseline activity from the combination of an N-terminal aromatic residue and C-terminal proline.
Pro-TyrInverted SequenceLow to NegligibleDemonstrates the critical importance of sequence; a C-terminal tyrosine is generally preferred for potent ACE inhibition.
Phe-proTyrosine → Phenylalanine (loss of -OH)Slightly LowerHighlights the positive, but not essential, contribution of the phenolic hydroxyl group for binding.
Tyr-AlaProline → Alanine (loss of cyclic structure)Significantly LowerEmphasizes the crucial role of the rigid C-terminal proline ring for achieving a favorable binding conformation.

Investigations in Non-mammalian or Sub-cellular Biological Systems

The utility of Tyr-pro as a research tool extends beyond mammalian systems into microbiology, plant science, and sub-cellular biology. Its conserved structure as a dipeptide makes it relevant for studying fundamental processes across different domains of life.

Examples of its use in these systems include:

Microbial Peptide Transport: Bacteria such as Escherichia coli possess sophisticated peptide transport systems (e.g., the Dpp, Opp, and Tpp systems) to scavenge peptides from the environment as a source of amino acids. Tyr-pro is used as a model substrate to study the specificity and kinetics of these transporters. By measuring the uptake of radiolabeled or fluorescently tagged Tyr-pro, researchers can characterize transporter function and identify genes involved in peptide metabolism.

Yeast Metabolism: In yeast like Saccharomyces cerevisiae, dipeptide utilization is a key nutritional pathway. Tyr-pro serves as a tool to investigate the activity of the di/tripeptide transporter (Ptr2p) and the intracellular peptidases responsible for its hydrolysis.

Sub-cellular Organelle Studies: Research on isolated mitochondria or chloroplasts can use Tyr-pro to probe for the existence of specific peptide transport or processing machinery within these organelles, helping to elucidate their metabolic autonomy and communication with the rest of the cell.

These studies in simpler, more genetically tractable organisms often provide foundational knowledge that can be later applied to understanding the more complex peptide transport and signaling pathways in mammals.

Ix. Future Research Directions and Emerging Paradigms

Integration of Artificial Intelligence and Machine Learning in Dipeptide Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and peptide research by accelerating the identification and optimization of bioactive peptides. nih.govpolifaces.de These computational tools can analyze vast datasets to predict the biological activities of dipeptides, including their potential as therapeutic agents. nih.gov

Table 1: Applications of AI/ML in Dipeptide Research

ApplicationDescriptionPotential Relevance for Tyr-Pro Acetate (B1210297)
Virtual Screening High-throughput screening of large compound databases to identify potential peptide candidates with desirable properties. nih.govIdentification of novel Tyr-Pro analogs with enhanced therapeutic activity.
Activity Prediction Machine learning models analyze known peptide datasets to predict the biological activity of new peptides. nih.govPrediction of new biological targets and therapeutic applications for Tyr-Pro acetate.
Interaction Prediction AI algorithms analyze structural data to predict the binding affinity and specificity of peptide-target interactions. nih.govElucidation of the molecular mechanisms underlying the biological effects of this compound.
Optimization AI-driven models help to optimize peptide structures for improved properties such as potency, selectivity, and stability. polifaces.deDesign of Tyr-Pro peptidomimetics with enhanced pharmacokinetic profiles.

Advanced Spectroscopic Techniques for Real-Time Interaction Monitoring

Understanding the dynamic interactions of this compound with its biological targets in real-time is crucial for elucidating its mechanism of action. Advanced spectroscopic techniques are powerful tools for monitoring these molecular events with high sensitivity and temporal resolution. researchgate.net

Fluorescence spectroscopy, for instance, is a non-invasive method that can be used to study inter- and intramolecular interactions, association processes, and conformational changes. researchgate.netmdpi.com Techniques such as Förster Resonance Energy Transfer (FRET) can provide distance information at the single-molecule level, allowing for the real-time tracking of binding events between a fluorescently labeled this compound and its receptor. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another invaluable tool for studying the kinetics and dynamics of biomolecular interactions. copernicus.org Real-time NMR can monitor conformational changes in both the peptide and its target protein upon binding, providing detailed insights into the structural basis of their interaction. copernicus.org

Other emerging techniques like Terahertz (THz) spectroscopy are also showing promise in the analysis of protein dynamics and could be applied to study the interaction of dipeptides with their targets. mdpi.com These advanced spectroscopic methods will enable researchers to move beyond static pictures of molecular interactions and gain a more dynamic understanding of how this compound functions at the molecular level.

Table 2: Advanced Spectroscopic Techniques for Peptide Interaction Studies

TechniquePrincipleInformation Gained
Fluorescence Spectroscopy (e.g., FRET) Measures energy transfer between two light-sensitive molecules. nih.govReal-time monitoring of binding events and conformational changes. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei. copernicus.orgDetailed structural and dynamic information about peptide-protein interactions. copernicus.org
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left- and right-circularly polarized light. mdpi.comInformation on the secondary structure of peptides and proteins upon interaction. mdpi.com
Terahertz (THz) Spectroscopy Uses far-infrared radiation to probe low-frequency molecular vibrations. mdpi.comInsights into the collective vibrational modes of proteins and their changes upon ligand binding. mdpi.com

Development of Novel Peptide Mimetics and Constrained Analogs Based on Tyr-Pro Scaffolds

While peptides like Tyr-Pro have shown therapeutic potential, their application can be limited by factors such as poor stability and low bioavailability. polifaces.de To overcome these challenges, a significant area of future research will focus on the design and synthesis of peptide mimetics and constrained analogs based on the Tyr-Pro scaffold. rsc.orgupc.edu

Peptidomimetics are molecules that mimic the structure and function of peptides but have modified backbones or side chains to improve their drug-like properties. upc.edu By replacing parts of the Tyr-Pro structure with non-peptide moieties, researchers can create analogs with enhanced resistance to enzymatic degradation and improved cell permeability. nih.gov

Conformational constraint is another key strategy to enhance the activity and selectivity of peptides. upc.edu By introducing cyclic structures or other conformational locks, the flexibility of the Tyr-Pro backbone can be reduced, forcing it to adopt a specific bioactive conformation. rsc.org This can lead to higher binding affinity for its target receptor and reduced off-target effects. nih.gov For example, a tyrosine-proline peptidomimetic scaffold has been used as a basis for a large combinatorial library to discover new inhibitors of TNF-α induced apoptosis. rsc.org

The development of these novel analogs will be guided by computational modeling and structure-activity relationship (SAR) studies to systematically explore the impact of different modifications on biological activity. nih.gov This approach has been successfully used to develop potent and selective analogs of other bioactive peptides. nih.govnih.gov

Exploration of Inter-species Differences in Biological Processing of this compound

The biological effects and metabolic fate of this compound may vary significantly between different species. Understanding these inter-species differences is crucial for translating research findings from animal models to humans. Future research should therefore focus on comparative studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of this compound in various species.

Factors that can contribute to species-specific differences in the processing of this compound include variations in digestive enzymes, gut microbiota, and the expression and activity of peptide transporters. frontiersin.org For instance, the composition of gut microbiota, which can influence the metabolism of dietary compounds, differs significantly between species. frontiersin.org The metabolism of the acetate component itself is known to be species-specific, with differences in turnover rates and tissue distribution observed between humans and other animals. frontiersin.org

Furthermore, signaling pathways and receptor subtypes involved in the biological effects of this compound may also exhibit inter-species variations. For example, studies on interspecies biofilm formation have shown that signaling molecules can have different effects depending on the species involved. nih.gov Comparative studies on the mechanical and biochemical properties of byssal threads in different bivalve species have also highlighted significant inter-species variations in amino acid composition and protein structure. researchgate.net

A thorough understanding of these inter-species differences will be essential for the rational design of preclinical studies and for accurately predicting the efficacy and safety of this compound-based therapies in humans.

Table 3: Factors Contributing to Inter-species Differences in this compound Processing

FactorDescriptionPotential Impact on this compound
Digestive Enzymes Variations in the types and activity of proteases in the gastrointestinal tract.Differences in the rate and extent of this compound digestion.
Gut Microbiota Differences in the composition and metabolic activity of intestinal microorganisms. frontiersin.orgAltered metabolism and bioavailability of this compound. frontiersin.org
Peptide Transporters Species-specific expression and function of transporters responsible for peptide absorption.Variations in the absorption and tissue distribution of this compound.
Receptor Subtypes and Signaling Differences in the structure, distribution, and signaling pathways of target receptors.Species-specific biological responses to this compound.

Q & A

Q. What analytical techniques are recommended for identifying and quantifying Tyr-Pro acetate in complex biological matrices?

this compound, a cyclic dipeptide, requires robust analytical methods due to its low molecular weight and structural similarity to other peptides. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is widely used for precise identification and quantification. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy is critical, particularly for resolving cyclic conformations. Chromatographic conditions (e.g., C18 columns, gradient elution with acetonitrile/water + 0.1% formic acid) should be optimized to minimize matrix interference .

Q. What standardized protocols exist for evaluating this compound’s antimicrobial activity in vitro?

The broth microdilution method (CLSI guidelines) is the gold standard for determining minimum inhibitory concentrations (MICs). Key steps include:

  • Preparing serial dilutions of this compound in Mueller-Hinton broth.
  • Inoculating with bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) at 1–5 × 10⁵ CFU/mL.
  • Incubating at 37°C for 18–24 hours. Lipid-based encapsulation (e.g., small unilamellar vesicles via film hydration) can enhance solubility and activity, requiring additional steps to assess encapsulation efficiency (e.g., dialysis followed by HPLC analysis) .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Solid-phase peptide synthesis (SPPS) using Fmoc-protected amino acids is commonly employed. Critical parameters include:

  • Optimizing cyclization conditions (e.g., HATU/DIPEA in DMF).
  • Purifying via reverse-phase HPLC with rigorous solvent removal.
  • Validating purity (>98% by HPLC) and structure (MS, NMR). Batch-to-batch variability can be minimized by documenting reaction temperatures, reagent stoichiometry, and purification thresholds .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in this compound’s activity across bacterial strains?

Discrepancies (e.g., efficacy against Klebsiella pneumoniae but not MRSA) may arise from differences in bacterial membrane composition or efflux pump expression. Experimental strategies include:

  • Mechanistic studies : Use fluorescent probes (e.g., DiSC₃(5)) to assess membrane disruption.
  • Transcriptomic profiling : Compare gene expression in susceptible vs. resistant strains post-exposure.
  • Synergy assays : Test combinations with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide). Statistical validation (e.g., ANOVA with post-hoc tests) is essential to confirm significance .

Q. What methodological challenges arise when studying this compound’s interaction with VEGFR2-CD, and how can they be addressed?

Weak antagonism toward VEGFR2-CD requires sensitive assays to detect low-affinity binding. Recommended approaches:

  • Surface plasmon resonance (SPR) : Immobilize VEGFR2-CD and measure real-time binding kinetics.
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, Kd).
  • Molecular docking simulations : Use AutoDock Vina to predict binding poses, validated by mutagenesis studies. Control experiments with known inhibitors (e.g., sunitinib) are critical for benchmarking .

Q. How can lipid encapsulation protocols be optimized to enhance this compound’s bioavailability without compromising stability?

Challenges include low encapsulation efficiency (~9.4% in current methods) and lipid degradation. Optimization strategies:

  • Formulation screening : Test phospholipids (e.g., DPPC vs. DSPC) for compatibility.
  • Process adjustments : Use microfluidics for uniform particle size (target: <100 nm) and freeze-drying for long-term stability.
  • In vitro release studies : Simulate physiological conditions (PBS, pH 7.4, 37°C) to monitor sustained release. Stability should be assessed via accelerated aging tests (40°C/75% RH for 3 months) .

Q. What statistical frameworks are appropriate for analyzing dose-response data in this compound toxicity studies (e.g., pine seedling models)?

Nonlinear regression models (e.g., four-parameter logistic curve) are ideal for EC₅₀ determination. For toxicity thresholds:

  • Benchmark dose (BMD) analysis : Estimate the dose causing a 10% reduction in growth metrics.
  • Principal component analysis (PCA) : Identify correlated variables (e.g., root length, chlorophyll content). Replicate experiments (n ≥ 6) and bootstrapping can mitigate variability in plant-based systems .

Methodological Resources

  • Data Interpretation : Use tools like GraphPad Prism for dose-response curves and R/Bioconductor for omics data .
  • Experimental Design : Follow ARRIVE 2.0 guidelines for preclinical studies to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.